6-(1-Ethoxyethoxy)-2-chloroquinoline
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Overview
Description
6-(1-Ethoxyethoxy)-2-chloroquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline typically involves the reaction of 2-chloroquinoline with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethoxyethoxy)-2-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-(1-Ethoxyethoxy)quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-(1-Ethoxyethoxy)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Ethoxyethoxy)-2-chloroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1-Ethoxyethoxy)-2-chloroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, disrupting their normal function.
Pathways Involved: It can inhibit the replication of DNA and RNA, interfere with protein synthesis, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(1-Ethoxyethoxy)quinoline:
2-Chloroquinoline: Lacks the ethoxyethoxy group, which may affect its solubility and bioavailability.
Quinoline N-oxide: An oxidized derivative with different chemical properties and applications.
Properties
IUPAC Name |
2-chloro-6-(1-ethoxyethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-9(2)17-11-5-6-12-10(8-11)4-7-13(14)15-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIJNPIHDWPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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